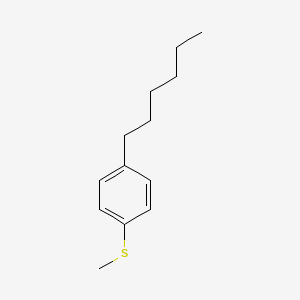
4-Hexylphenyl methyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexylphenyl methyl sulfide (4-HPM) is an organosulfur compound that is found in a variety of plants and animals. It is a colorless liquid with a strong odor and is used in the synthesis of other compounds. 4-HPM is also known as 4-Hexylthiophenol or 4-Hexylphenol methyl sulfide.
Wissenschaftliche Forschungsanwendungen
4-HPM has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects. It has been used to study its mechanism of action, its ability to modulate the activity of enzymes, and its potential to act as an antioxidant. 4-HPM has also been studied for its potential to act as an anti-inflammatory agent and its ability to modulate the activity of the immune system.
Wirkmechanismus
The mechanism of action of 4-HPM is not fully understood, but it is believed to act by modulating the activity of enzymes. It is believed to interact with certain enzymes, such as cytochrome P450 enzymes, and this interaction can lead to changes in the activity of these enzymes. 4-HPM is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
4-HPM has been studied for its biochemical and physiological effects. In animal studies, 4-HPM has been shown to modulate the activity of enzymes, such as cytochrome P450 enzymes, and to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to possess anti-inflammatory properties, as well as modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-HPM in laboratory experiments include its low cost, its ease of synthesis, and its low toxicity. Its low cost and ease of synthesis make it an attractive option for laboratory experiments. Its low toxicity also makes it a safe option for laboratory experiments. The major limitation of using 4-HPM in laboratory experiments is its lack of specificity, as it has been shown to interact with a variety of enzymes.
Zukünftige Richtungen
There are a number of potential future directions for research into 4-HPM. These include further research into its mechanism of action, its ability to modulate the activity of enzymes, its potential to act as an antioxidant, and its potential to act as an anti-inflammatory agent. Additionally, further research into its potential to modulate the activity of the immune system and its potential therapeutic applications is warranted. Additionally, further research into its potential to act as a preservative in food products is also needed.
Synthesemethoden
4-HPM is synthesized through a variety of methods, including the Fischer indole synthesis, the Wittig reaction, and the Wittig-Horner reaction. The Fischer indole synthesis is the most commonly used method for the synthesis of 4-HPM and involves the reaction of an aryl halide with an indole in the presence of a base. The Wittig reaction is a chemical reaction that involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Wittig-Horner reaction is a variant of the Wittig reaction and involves the reaction of an aryl halide with a phosphonium salt to form an alkene.
Eigenschaften
IUPAC Name |
1-hexyl-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20S/c1-3-4-5-6-7-12-8-10-13(14-2)11-9-12/h8-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACKZHDGHYJRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexylphenyl methyl sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

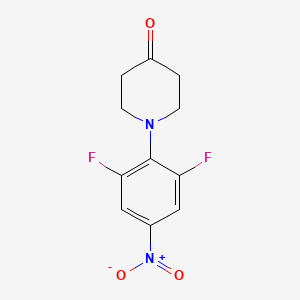



![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)

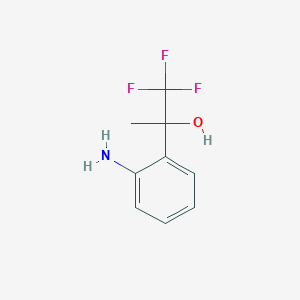
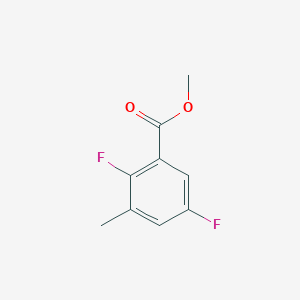
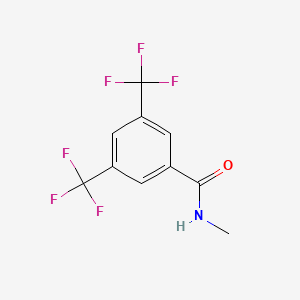
![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)
![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)


